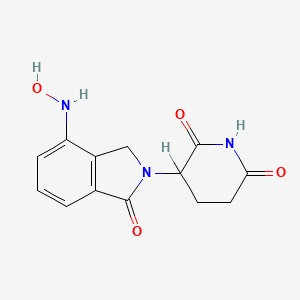
N-Hydroxy Lenalidomide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy Lenalidomide is a derivative of lenalidomide, which is a thalidomide analogue with potent immunomodulatory, anti-angiogenic, and anti-neoplastic properties. Lenalidomide is primarily used in the treatment of multiple myeloma and myelodysplastic syndromes . This compound, like its parent compound, is expected to exhibit similar biological activities but with potentially enhanced or altered pharmacological properties due to the presence of the hydroxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy Lenalidomide can be achieved through various synthetic routes. One common method involves the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride to form the nitro precursor, which is then reduced to the corresponding amine . The amine is subsequently hydroxylated to yield this compound. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) and bases like triethylamine (Et3N) or potassium carbonate (K2CO3) .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reagent concentrations, would be crucial to maximize yield and purity. The use of high-performance liquid chromatography (HPLC) for purification and characterization of the final product is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy Lenalidomide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4) are common methods.
Substitution: Nucleophiles like alkoxides or amines can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of ethers or amides.
Aplicaciones Científicas De Investigación
N-Hydroxy Lenalidomide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in cancer and other diseases.
Industry: Used in the development of new pharmaceuticals and chemical products.
Mecanismo De Acción
N-Hydroxy Lenalidomide exerts its effects through multiple mechanisms. It modulates the activity of the E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins . This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound also enhances the immune response by increasing the production of cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ) .
Comparación Con Compuestos Similares
N-Hydroxy Lenalidomide is similar to other thalidomide analogues such as lenalidomide and pomalidomide. the presence of the hydroxy group in this compound may confer unique pharmacological properties, such as altered solubility and bioavailability . Similar compounds include:
Lenalidomide: A thalidomide analogue with immunomodulatory and anti-neoplastic properties.
Pomalidomide: Another thalidomide analogue with similar therapeutic effects but different pharmacokinetic properties.
This compound’s unique structure and properties make it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C13H13N3O4 |
|---|---|
Peso molecular |
275.26 g/mol |
Nombre IUPAC |
3-[7-(hydroxyamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C13H13N3O4/c17-11-5-4-10(12(18)14-11)16-6-8-7(13(16)19)2-1-3-9(8)15-20/h1-3,10,15,20H,4-6H2,(H,14,17,18) |
Clave InChI |
CRMXQCBHXQNSKU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 7-(5-fluoro-2-methoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13847215.png)

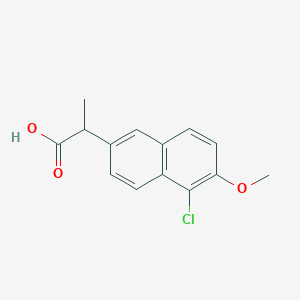
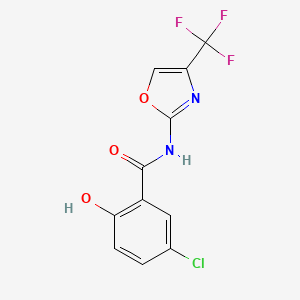
![(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(4-cyclopentyl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)iminomethyl]-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione](/img/structure/B13847244.png)
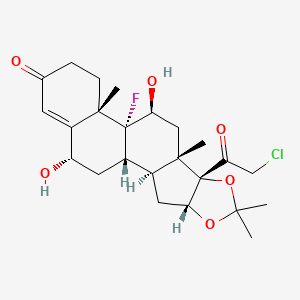
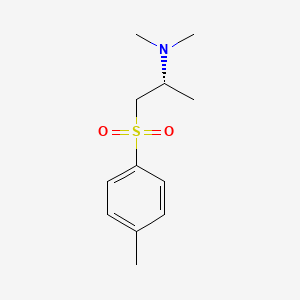
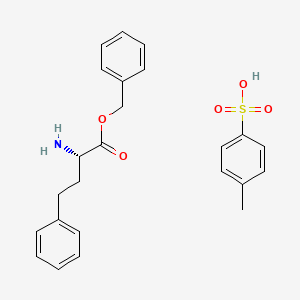
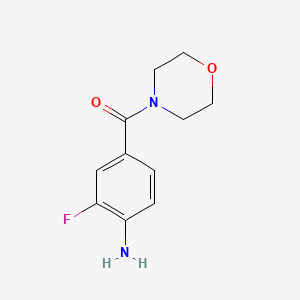

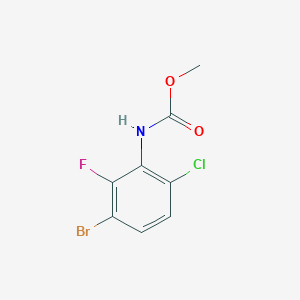
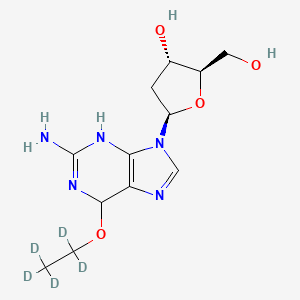
![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-10-[[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy]methoxyimino]-oxacyclotetradecan-2-one](/img/structure/B13847293.png)
![(3R,6S)-6-[2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13847294.png)
